Atizoram, chemically known as 5-{3-[(1S,2S,4R)-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl}tetrahydro-2(1H)-pyrimidinone, is a compound classified as a phosphodiesterase 4 inhibitor. This classification is significant due to its role in modulating cellular signaling pathways by affecting the levels of cyclic adenosine monophosphate (cAMP) within cells. Atizoram has garnered interest in various scientific fields, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications in treating inflammatory diseases and other conditions.
Atizoram is synthesized through complex organic reactions that involve multiple steps. It belongs to the class of piperidino-dihydrothienopyrimidine sulfoxides, characterized by its unique structural features that contribute to its biological activity. The molecular formula of Atizoram is C₁₅H₁₉N₃O₃S, with a molecular weight of approximately 316.178 grams per mole. Its classification as a phosphodiesterase 4 inhibitor positions it as a compound of interest for research into cellular signaling and therapeutic applications.
The synthesis of Atizoram typically involves several key steps:
The synthetic routes can vary but generally include high-pressure reactors and continuous flow systems in industrial settings to enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography, are employed to ensure product purity and consistency throughout the synthesis process.
Atizoram features a complex molecular structure that includes:
The stereochemistry at specific centers contributes to its biological activity and interaction with target enzymes.
The structural formula can be represented as follows:
This molecular configuration is crucial for understanding how Atizoram interacts with biological systems.
Atizoram can participate in various chemical reactions:
The reaction conditions (temperature, solvent, pH) are optimized for each type of reaction to maximize yield and selectivity. The choice of reagents significantly influences the products formed during these reactions.
Atizoram exerts its effects primarily by inhibiting phosphodiesterase 4, an enzyme responsible for breaking down cAMP. By preventing this breakdown, Atizoram increases intracellular cAMP levels, which can lead to various physiological responses:
This mechanism highlights Atizoram's role in enhancing cellular signaling pathways critical for maintaining homeostasis in various biological systems.
Relevant data indicate that these properties are essential for determining the compound's handling and application in research settings.
Atizoram has several scientific applications:
These applications underscore Atizoram's significance in both academic research and practical therapeutic contexts.
The development of etizolam (chemical name: 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine) began with its patenting in 1972 by Japanese researchers seeking benzodiazepine alternatives with improved therapeutic profiles [3]. This thienodiazepine derivative features a strategic molecular innovation: replacement of the traditional benzene ring with a thiophene ring and incorporation of a triazole ring fusion, creating a novel thienotriazolodiazepine structure [3] [5]. This modification yielded distinctive pharmacokinetic properties while maintaining affinity for the GABAA receptor complex.
Initial pharmacological characterization established etizolam as a potent GABAA positive allosteric modulator with approximately 6-8 times greater anxiolytic potency than diazepam [3]. Early clinical studies during the 1980s demonstrated its efficacy in anxiety and insomnia management, with unique EEG profiles suggesting some antidepressant properties distinct from classical benzodiazepines [3]. Japanese regulatory approval in 1984 marked the first medical authorization globally, establishing etizolam's initial therapeutic positioning as a short-term intervention for anxiety disorders [3] [5].
Table 1: Key Milestones in Etizolam Development
Year | Development Milestone | Significance |
---|---|---|
1972 | Initial patent filed | Molecular innovation: Thiophene ring substitution |
1984 | Japanese medical approval | First national authorization (brand names: Depas, Sedekopan) |
Late 1980s | European introduction (Italy) | Marketed as Etilaam, Pasaden for anxiety and insomnia |
1990 | WHO recommendation against scheduling | Initial assessment of low abuse potential |
Etizolam's regulatory journey exemplifies the complex evolution of psychoactive substance governance. Following Japan's 1984 approval, Italy authorized medical use in the late 1980s, establishing Europe's primary therapeutic market [3]. The World Health Organization's 1990 assessment concluded against international control, noting minimal abuse potential [3]. This position persisted for decades despite emerging recreational use patterns.
A pivotal shift occurred in December 2019 when the WHO recommended scheduling etizolam under Schedule IV of the 1971 Convention on Psychotropic Substances [3] [5]. This recommendation cited accumulating evidence of diversion, abuse potential, and public health harms. By March 2020, etizolam was formally added to Schedule IV, fundamentally altering its legal status internationally [3]. This scheduling reflected growing concerns about designer benzodiazepines within drug markets, with etizolam emerging as a predominant adulterant in counterfeit medications, particularly fake alprazolam tablets [5] [10].
The period 2020-2023 witnessed accelerated national responses:
Japan: Regulated Medical Utilization
As the country of origin, Japan maintains etizolam within its pharmaceutical framework with prescription requirements. Japanese regulators balance therapeutic access with control measures, reflecting the drug's established medical history since 1984 [3]. Prescription monitoring focuses on preventing long-term dependency, with indications limited to short-term anxiety management [3] [5]. This approach reflects cultural acceptance of pharmaceutical benzodiazepines alongside stringent prescribing guidelines.
Italy: Prescription Medication with Diversion Concerns
Italy represents the European medical stronghold for etizolam, where it remains approved as a prescription-only medication (brand names: Etizest, Etilaam) for anxiety, insomnia, and neurosis [3]. Italian authorities maintain therapeutic access while combating illicit diversion through prescription monitoring systems. However, significant challenges persist with counterfeit products and online sales, with Italian-sourced pharmaceuticals frequently appearing in international drug seizures [5] [10]. Regulatory focus remains on balancing legitimate medical needs against diversion risks.
United States: Progressive Criminalization
The U.S. demonstrates the most dramatic regulatory shift, evolving from unregulated status to comprehensive control:
This trajectory reflects the public health emergency framework responding to etizolam's role in the opioid crisis, where it is increasingly detected alongside fentanyl in overdose fatalities [5] [9]. The Schedule I designation prohibits all medical use while permitting restricted research, fundamentally distinguishing the U.S. approach from Japan and Italy [3].
Table 2: Comparative Legal Status of Etizolam (2023)
Jurisdiction | Medical Status | Recreational Status | Primary Regulatory Concerns |
---|---|---|---|
Japan | Prescription pharmaceutical | Illegal | Long-term therapeutic dependency |
Italy | Prescription pharmaceutical | Illegal | Diversion to illicit markets |
United States | Prohibited (Schedule I) | Illegal | Overdose fatalities with synthetic opioids |
India | Prescription (Narcotics classification) | Illegal | Export control challenges |
United Kingdom | Prohibited (Class C) | Illegal | High prevalence in drug-related deaths |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7